Cas no 2227790-08-9 ((3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid)

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid
- 2227790-08-9
- EN300-1777670
-
- インチ: 1S/C8H12N2O3/c1-2-10-4-3-9-8(10)6(11)5-7(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13)/t6-/m0/s1
- InChIKey: OWHLQDBDAVYGGB-LURJTMIESA-N
- ほほえんだ: O[C@@H](CC(=O)O)C1=NC=CN1CC
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777670-0.05g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 0.05g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1777670-10.0g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 10g |
$8357.0 | 2023-06-02 | ||
Enamine | EN300-1777670-2.5g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 2.5g |
$3809.0 | 2023-09-20 | ||
Enamine | EN300-1777670-10g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 10g |
$8357.0 | 2023-09-20 | ||
Enamine | EN300-1777670-1.0g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 1g |
$1944.0 | 2023-06-02 | ||
Enamine | EN300-1777670-0.5g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 0.5g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1777670-1g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 1g |
$1944.0 | 2023-09-20 | ||
Enamine | EN300-1777670-5.0g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 5g |
$5635.0 | 2023-06-02 | ||
Enamine | EN300-1777670-0.25g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 0.25g |
$1789.0 | 2023-09-20 | ||
Enamine | EN300-1777670-0.1g |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |
2227790-08-9 | 0.1g |
$1711.0 | 2023-09-20 |
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acidに関する追加情報
Compound CAS No 2227790-08-9: (3S)-3-(1-Ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic Acid
The compound with CAS No 2227790-08-9, known as (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the third carbon atom, which imparts it with a specific stereochemistry that plays a crucial role in its biological activity and chemical reactivity. The presence of the imidazole ring, a five-membered heterocyclic structure, further enhances its potential for various applications in drug design and synthesis.
Recent studies have highlighted the importance of (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid in the development of novel therapeutic agents. Its structure allows for the formation of hydrogen bonds and π-interactions, which are essential for molecular recognition and binding to target proteins. Researchers have explored its potential as a lead compound in the design of drugs targeting various diseases, including neurodegenerative disorders and cancer. The hydroxyl group and the imidazole moiety contribute to its versatility, enabling it to interact with a wide range of biological systems.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry. One of the most efficient methods reported in recent literature involves the use of asymmetric catalysis to achieve high enantiomeric excess. This approach not only ensures the formation of the desired (S)-enantiomer but also minimizes byproducts, making it environmentally friendly and cost-effective. The use of transition metal catalysts, such as palladium or rhodium complexes, has been particularly effective in this context.
In terms of applications, (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid has shown promise in drug delivery systems. Its ability to form stable complexes with metal ions has led to its use as a ligand in metallo-drug design. Additionally, its hydrophilic nature makes it suitable for use in aqueous environments, which is advantageous for pharmaceutical formulations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the imidazole ring exhibits significant electron-withdrawing properties, which influence its reactivity towards nucleophilic and electrophilic attacks. These findings have been instrumental in guiding experimental studies aimed at optimizing its chemical properties for specific applications.
In conclusion, CAS No 2227790-08-9 represents a valuable compound with immense potential in various scientific domains. Its unique structure, coupled with recent research advancements, positions it as a key player in the development of innovative solutions across chemistry and pharmacology.
2227790-08-9 ((3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid) 関連製品
- 2138255-34-0(2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide)
- 2035007-23-7((2E)-3-(2-chlorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide)
- 1214791-71-5((e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid)
- 392244-18-7(2-(2,4-dichlorophenoxy)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)
- 350498-98-5(Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane)
- 2624139-70-2(2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)
- 1185013-45-9(3-(3-chlorophenyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 1510751-21-9(3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-)
- 1016734-35-2(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine)
- 2171830-38-7(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxypropanoic acid)




